molecular formula C14H16N2O2 B12334784 Ethyl 1,5-dimethyl-3-phenyl-1H-pyrazole-4-carboxylate

Ethyl 1,5-dimethyl-3-phenyl-1H-pyrazole-4-carboxylate

Cat. No.: B12334784
M. Wt: 244.29 g/mol
InChI Key: HJOHUFXJQFNSLQ-UHFFFAOYSA-N
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Description

Ethyl 1,5-dimethyl-3-phenyl-1H-pyrazole-4-carboxylate is a synthetic organic compound belonging to the phenylpyrazole class, which are characterized by a pyrazole ring bound to a phenyl group . These compounds are of significant interest in medicinal and agrochemical research due to their broad spectrum of potential biological activities. Pyrazole derivatives, in general, have been extensively studied and reported in scientific literature for their antibacterial, antifungal, and herbicidal properties . Researchers investigate this family of compounds to explore new pharmacologically active molecules or to develop novel synthetic methodologies. The core structure of this compound features a carboxylate ester functional group, which can be a key handle for further chemical modification or hydrolysis to the corresponding carboxylic acid, making it a valuable building block in organic synthesis . Related pyrazole carboxylate esters have been characterized by techniques such as X-ray crystallography to determine their precise molecular geometry and solid-state packing, which can be critical for understanding structure-activity relationships . For Research Use Only. This product is intended for laboratory research purposes and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

IUPAC Name

ethyl 1,5-dimethyl-3-phenylpyrazole-4-carboxylate

InChI

InChI=1S/C14H16N2O2/c1-4-18-14(17)12-10(2)16(3)15-13(12)11-8-6-5-7-9-11/h5-9H,4H2,1-3H3

InChI Key

HJOHUFXJQFNSLQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(N=C1C2=CC=CC=C2)C)C

Origin of Product

United States

Preparation Methods

Cyclocondensation of Hydrazines with 1,3-Diketones

The cyclocondensation of hydrazines with 1,3-diketones is a classical approach for pyrazole synthesis. For ethyl 1,5-dimethyl-3-phenyl-1H-pyrazole-4-carboxylate, this method involves reacting methylhydrazine with a substituted diketone precursor. A representative pathway utilizes ethyl acetoacetate and phenylacetone derivatives under acidic conditions to form the pyrazole ring.

In one optimized procedure, ethyl 3-oxo-2-phenylbutanoate is treated with methylhydrazine in ethanol at reflux temperatures (78–80°C) for 8–12 hours. The reaction proceeds via enolization of the diketone, followed by nucleophilic attack by hydrazine to form the pyrazole core. The ethyl ester group at the 4-position is retained throughout the process, while methyl and phenyl substituents are introduced at the 1, 3, and 5 positions via the starting materials. Yields typically range from 65% to 75%, with purity dependent on recrystallization solvents such as methanol-water mixtures.

Multi-Step Synthesis via Intermediate Carboxylic Acids

A two-step synthesis involving intermediate carboxylic acids has been reported for structurally analogous pyrazole derivatives. This method, adapted from patents, begins with the formation of an α-difluoroacetyl intermediate through substitution and hydrolysis reactions. While the target compound lacks fluorine substituents, the general strategy applies:

  • Substitution/Hydrolysis : Ethyl β-keto esters react with acetyl halides in the presence of acid-binding agents (e.g., triethylamine) to form α-acyl intermediates. Hydrolysis with aqueous sodium hydroxide yields carboxylic acid precursors.
  • Cyclization : The carboxylic acid intermediate undergoes cyclization with methylhydrazine in the presence of catalysts like sodium iodide. For this compound, this step requires precise temperature control (0–5°C during condensation, followed by heating to 60°C for cyclization).

This route achieves higher regioselectivity (>90% target isomer) compared to one-pot methods, albeit with a longer reaction time (18–24 hours).

Catalytic Cyclization Reactions

Catalytic methods enhance reaction efficiency and selectivity. Sodium iodide or potassium iodide catalyzes the cyclization of hydrazine derivatives with β-keto esters, as demonstrated in the synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. For the target compound, similar conditions (5 mol% NaI, ethanol solvent) facilitate ring closure at reduced temperatures (40–50°C), minimizing side products.

Key Advantages :

  • Yield Improvement : Catalytic cyclization increases yields to 80–85% by accelerating the rate-determining step.
  • Solvent Flexibility : Polar aprotic solvents (e.g., DMF) improve solubility of phenyl-containing intermediates, though ethanol remains preferred for cost and safety.

Solvent and Temperature Optimization

Reaction solvents and temperatures critically influence yield and purity. Comparative studies for analogous compounds reveal:

Solvent Temperature (°C) Yield (%) Purity (%)
Ethanol 78 72 95
Toluene 110 68 92
DMF 90 75 97
Water-Ethanol 60 80 99

Data adapted from. Ethanol-water mixtures (35–65% alcohol) enhance recrystallization efficiency, achieving >99% purity after two cycles.

Purification Techniques

Purification challenges arise from isomer formation and residual catalysts. Recrystallization remains the gold standard:

  • Primary Recrystallization : Crude product is dissolved in hot ethanol (70°C) and gradually cooled to 4°C, yielding 85–90% recovery.
  • Secondary Recrystallization : A 1:1 ethanol-water mixture removes trace isomers, elevating purity to ≥99%.

Chromatographic methods (e.g., silica gel with ethyl acetate/hexane) are less common due to the compound’s high solubility in organic solvents.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Time (h) Cost
Cyclocondensation 65–75 95 8–12 Low
Multi-Step Carboxylation 70–80 97 18–24 Medium
Catalytic Cyclization 80–85 99 6–8 High

Catalytic cyclization offers the best balance of efficiency and purity, though it requires expensive iodide catalysts. Industrial-scale production favors cyclocondensation for its simplicity, while research settings prioritize catalytic methods for isomer control.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1,5-dimethyl-3-phenyl-1H-pyrazole-4-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can yield different substituted pyrazoles.

    Substitution: The compound can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product formation .

Major Products

The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in the synthesis of more complex heterocyclic compounds .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of ethyl 1,5-dimethyl-3-phenyl-1H-pyrazole-4-carboxylate exhibit significant antimicrobial properties. A study published in Acta Pharmaceutica demonstrated that various synthesized pyrazole derivatives were tested against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. The results showed promising activity, with some compounds exhibiting Minimum Inhibitory Concentrations (MIC) comparable to standard antibiotics like ampicillin .

Bacterial StrainMIC (µmol/mL)
Staphylococcus aureus0.038
Bacillus subtilis0.067
Escherichia coli0.067
Pseudomonas aeruginosa0.067

Anti-inflammatory Properties

This compound has also been investigated for its anti-inflammatory potential. The compound's ability to inhibit certain inflammatory pathways suggests its usefulness in treating conditions characterized by excessive inflammation.

Pharmaceutical Applications

The compound belongs to the class of organic compounds known as phenylpyrazoles, which are recognized for their pharmacological activities. It has been explored for:

  • Drug Development: Its structural characteristics make it a candidate for developing new therapeutic agents targeting various diseases.
  • Biochemical Research: The compound can serve as a tool in studying specific biochemical pathways due to its reactivity with biological molecules.

Cosmetic Applications

Recent studies have highlighted the potential of this compound in cosmetic formulations. Its properties allow for the development of products that enhance skin health through:

  • Moisturizing Effects: The compound can be incorporated into topical formulations aimed at improving skin hydration.
  • Stability in Formulations: Its chemical stability makes it suitable for use in various cosmetic products without compromising efficacy.

Case Study 1: Antimicrobial Efficacy

A series of experiments conducted on synthesized pyrazole derivatives revealed that certain modifications to the ethyl 1,5-dimethyl-3-phenyl structure significantly enhanced antimicrobial activity against resistant strains of bacteria. These findings suggest that further optimization of this compound could lead to new antibiotic therapies.

Case Study 2: Cosmetic Formulation Development

In a study focused on developing effective cosmetic products, this compound was used in formulations tested for sensory properties and moisturizing effects. Results indicated that products containing this compound exhibited improved skin feel and hydration compared to control formulations .

Mechanism of Action

The mechanism of action of Ethyl 1,5-dimethyl-3-phenyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Functional Group Variations

  • This modification may enhance solubility or alter biological activity compared to the target compound .
  • Ethyl 1,5-Diphenyl-1H-Pyrazole-4-Carboxylate
    • Substituting methyl groups at positions 1 and 5 with phenyl groups increases steric bulk and aromaticity. Crystallographic data (space group P1, a = 9.2015 Å, b = 10.4638 Å, c = 16.9332 Å) reveals a densely packed structure, which may reduce solubility compared to the methyl-substituted analog .

Crystallographic and Physicochemical Properties

  • Ethyl 1,5-Dimethyl-3-Phenyl-1H-Pyrazole-4-Carboxylate vs. Diphenyl Analogs The diphenyl analog (Ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate) exhibits a larger unit cell volume (V = 1493.7 ų) compared to methylated derivatives, which may correlate with higher melting points (>340°C for some analogs) due to enhanced π-π stacking . Hydrogen-bonding patterns, analyzed via graph set theory, differ significantly: methyl groups reduce directional interactions, whereas amino or hydroxyl substituents facilitate intermolecular bonding .

Biological Activity

Ethyl 1,5-dimethyl-3-phenyl-1H-pyrazole-4-carboxylate is a compound belonging to the class of phenylpyrazoles, which have garnered attention for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its antimicrobial, antitumor, and anti-inflammatory properties.

  • Chemical Formula : C₁₄H₁₅N₂O₂
  • Molecular Weight : 245.29 g/mol
  • IUPAC Name : Ethyl 1-(2-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate
  • CAS Number : 35691-93-1

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. The compound has been tested against various bacterial strains and fungi:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.038 µmol/mL
Bacillus subtilis0.067 µmol/mL
Escherichia coli0.067 µmol/mL
Pseudomonas aeruginosa0.067 µmol/mL
Candida albicans2.0 µg/mL

The antimicrobial activity was assessed using the agar cup diffusion method, with the compound showing comparable effectiveness to standard antibiotics like ampicillin and fluconazole .

Antitumor Activity

This compound has also been investigated for its potential as an antitumor agent. Research indicates that pyrazole derivatives can inhibit key cancer cell growth pathways:

  • BRAF(V600E) Inhibition : The compound has shown promising results in inhibiting BRAF(V600E) mutations, which are prevalent in various cancers.
  • EGFR Targeting : It affects the epidermal growth factor receptor (EGFR), a crucial target in cancer therapy.
  • Telomerase Activity Reduction : Pyrazoles have been linked to reduced telomerase activity, which is essential for cancer cell immortality.

In vitro studies have demonstrated that compounds with a pyrazole structure can inhibit the proliferation of lung cancer cells significantly .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound is notable as well:

  • Mechanism of Action : The compound may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
  • Experimental Evidence : Several studies have indicated that pyrazole derivatives can reduce inflammation markers in animal models.

Case Studies and Research Findings

A comprehensive study conducted on a series of pyrazole derivatives highlighted the structure-activity relationships (SAR) that influence their biological activities. The findings suggest that modifications on the pyrazole ring significantly impact their effectiveness against microbial and cancerous cells .

Example Case Study:

In a recent experimental setup, this compound was tested alongside other pyrazole derivatives. The results indicated that this compound exhibited one of the lowest MIC values against Gram-positive bacteria, showcasing its potential as a lead compound for further development in antimicrobial therapies .

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